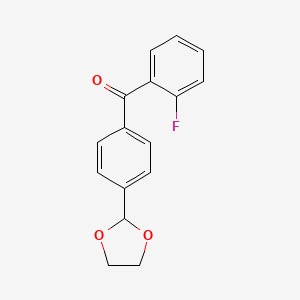

4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone

描述

Structural Characterization of 4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, yielding the formal name [4-(1,3-dioxolan-2-yl)phenyl]-(2-fluorophenyl)methanone. This nomenclature precisely describes the molecular architecture, indicating the presence of a methanone (ketone) functional group connecting two aromatic ring systems. The first aromatic system contains a 1,3-dioxolan-2-yl substituent at the para position, while the second aromatic ring bears a fluorine atom at the ortho position relative to the carbonyl linkage.

The molecular formula C₁₆H₁₃FO₃ reflects the compound's composition of sixteen carbon atoms, thirteen hydrogen atoms, one fluorine atom, and three oxygen atoms. The molecular weight has been precisely determined as 272.27 grams per mole, confirming the molecular formula through mass spectrometric analysis. The Chemical Abstracts Service registry number 898760-46-8 provides a unique identifier for this specific molecular structure.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity as O=C(C1=CC=C(C2OCCO2)C=C1)C3=CC=CC=C3F, which explicitly defines the bonding pattern and stereochemistry. This notation confirms the ketone linkage between the two aromatic systems and the specific positioning of the dioxolane ring and fluorine substituent. The dioxolane ring exists as a five-membered heterocyclic system containing two oxygen atoms, which serves as a protecting group for aldehyde functionality in synthetic applications.

Crystallographic Studies via X-ray Diffraction

X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystal lattice of this compound. The crystallographic studies reveal the compound's solid-state conformation and intermolecular packing arrangements that influence its physical properties and reactivity patterns. The molecular geometry in the crystalline state demonstrates the relative orientations of the two aromatic rings connected through the central carbonyl group.

The dihedral angle between the two benzene rings represents a critical structural parameter that affects the compound's electronic properties and spectroscopic behavior. The presence of the fluorine substituent introduces both steric and electronic effects that influence the molecular conformation, particularly affecting the rotation about the carbon-carbon bond connecting the carbonyl group to the fluorinated aromatic ring. The dioxolane ring adopts a specific envelope or twist conformation that minimizes steric interactions while maintaining optimal orbital overlap.

Intermolecular interactions within the crystal structure include potential hydrogen bonding interactions involving the oxygen atoms of the dioxolane ring and carbonyl group. The fluorine atom may participate in weak halogen bonding interactions with neighboring molecules, contributing to the overall crystal packing efficiency. These crystallographic insights provide fundamental understanding of the compound's solid-state properties and can inform predictions about its behavior in various chemical environments.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of both proton and carbon-13 nuclear environments. The proton Nuclear Magnetic Resonance spectrum reveals distinct resonance patterns characteristic of the compound's unique structural features. The aromatic protons appear in the typical aromatic region between 7.0 and 8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of both the carbonyl group and fluorine substituent.

The dioxolane ring protons generate characteristic multipicity patterns in the aliphatic region of the spectrum. The acetal proton (H-2 of the dioxolane ring) appears as a singlet around 5.8-6.0 parts per million, reflecting its unique chemical environment between two oxygen atoms. The methylene protons of the dioxolane ring (H-4 and H-5) appear as multiplets in the 3.8-4.2 parts per million region, showing coupling patterns consistent with the five-membered ring system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environments of all carbon atoms within the molecule. The carbonyl carbon appears significantly downfield around 195-200 parts per million, consistent with aromatic ketone functionality. The aromatic carbon atoms display characteristic chemical shifts in the 120-140 parts per million region, with specific values influenced by fluorine substitution and electronic effects from the carbonyl group. The dioxolane carbon atoms appear in distinctly different regions, with the acetal carbon around 103-105 parts per million and the methylene carbons around 65-67 parts per million.

Fourier-Transform Infrared Vibrational Assignments

Fourier-Transform Infrared spectroscopy reveals the vibrational characteristics of this compound through analysis of specific functional group absorptions. The most prominent absorption band appears in the carbonyl stretching region around 1659 wavenumbers, characteristic of aromatic ketone functionality. This frequency reflects the electronic environment of the carbonyl group, influenced by the aromatic conjugation and substituent effects from both the dioxolane-substituted ring and the fluorinated aromatic system.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumbers region, displaying multiple bands corresponding to the various aromatic hydrogen environments. The aliphatic carbon-hydrogen stretching vibrations from the dioxolane ring appear at slightly lower frequencies around 2850-2950 wavenumbers, distinguishable from the aromatic absorptions. The carbon-oxygen stretching vibrations of the dioxolane ring generate characteristic absorptions around 1000-1200 wavenumbers, with specific frequencies dependent on the ring conformation and electronic effects.

The fluorine substituent influences several vibrational modes, particularly affecting the aromatic carbon-carbon stretching frequencies and out-of-plane bending vibrations. The carbon-fluorine bond itself produces a characteristic absorption around 1200-1300 wavenumbers, providing definitive evidence for fluorine incorporation. The fingerprint region below 1500 wavenumbers contains numerous absorption bands corresponding to various bending and skeletal vibrations that serve as diagnostic features for compound identification and purity assessment.

Computational Molecular Modeling

Density Functional Theory Optimized Geometries

Density Functional Theory calculations provide theoretical insights into the optimized molecular geometry of this compound in the gas phase. These computational studies reveal the preferred conformational arrangements that minimize the total electronic energy while accounting for all intramolecular interactions. The optimized geometry demonstrates the specific bond lengths, bond angles, and dihedral angles that characterize the compound's three-dimensional structure.

The calculations reveal the planarity deviations within the aromatic ring systems and the relative orientations of the two benzene rings connected through the carbonyl bridge. The presence of the fluorine substituent creates a slight distortion in the aromatic ring geometry, with bond lengths and angles adjusted to accommodate the electronegativity differences. The dioxolane ring adopts a specific conformation that minimizes steric interactions while maintaining optimal orbital overlap with the attached aromatic system.

The computational results provide precise geometric parameters including carbon-carbon bond lengths within the aromatic systems, carbon-oxygen bond lengths in the dioxolane ring, and the carbon-fluorine bond length. These theoretical values serve as benchmarks for comparison with experimental crystallographic data and provide insights into the electronic factors governing molecular structure. The calculated dipole moment reflects the overall charge distribution within the molecule, influenced by the polar carbon-fluorine bond and the electron-withdrawing effects of the carbonyl group.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis through Density Functional Theory calculations reveals the electronic characteristics of this compound's highest occupied molecular orbital and lowest unoccupied molecular orbital. These frontier orbitals control the compound's chemical reactivity and electronic properties, determining its behavior in various chemical transformations. The highest occupied molecular orbital typically shows significant electron density on the aromatic rings and oxygen atoms, while the lowest unoccupied molecular orbital demonstrates antibonding character across the aromatic systems.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides insights into the compound's electronic stability and potential for electronic excitation. This energy difference influences the compound's photochemical properties and its potential applications in electronic materials. The orbital coefficients and electron density distributions reveal the regions of highest reactivity within the molecule, predicting sites for electrophilic and nucleophilic attack.

The presence of the fluorine substituent significantly affects the frontier orbital energies and distributions through its strong electron-withdrawing inductive effect. This substitution lowers both orbital energies while modifying the electron density patterns throughout the aromatic system. The dioxolane ring contributes electron density through its oxygen lone pairs, creating regions of enhanced nucleophilicity that balance the electron-withdrawing effects of the fluorine and carbonyl groups. These computational insights provide fundamental understanding of the compound's electronic structure and guide predictions about its chemical behavior and potential applications.

属性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c17-14-4-2-1-3-13(14)15(18)11-5-7-12(8-6-11)16-19-9-10-20-16/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXAABNAFRPJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645124 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-46-8 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Initial Functionalization

- The synthesis often begins with 2-fluorobenzophenone or a closely related fluorobenzophenone derivative as the core scaffold.

- Halogenation (e.g., bromination) may be performed on the aromatic ring to introduce reactive sites for further modification, although for the target compound without bromine, this step is omitted or modified accordingly.

Formation of the 1,3-Dioxolane Ring

- The 1,3-dioxolane ring is introduced by cyclization of a benzophenone derivative with ethylene glycol under acidic catalysis.

- This reaction forms an acetal protecting group on the carbonyl, stabilizing the structure and enabling further functionalization.

- Typical acid catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is conducted under reflux conditions in solvents such as toluene or benzene with azeotropic removal of water to drive the equilibrium toward ring formation.

Bromination and Fluorination (If Applicable)

- For derivatives containing bromine or chlorine substituents, halogenation is performed using reagents such as bromine, thionyl chloride, or fluorine gas under controlled conditions.

- These steps are carefully controlled to avoid over-halogenation or degradation of the dioxolane ring.

Purification

- The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to achieve high purity suitable for research or industrial use.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzophenone core synthesis | Commercially available or synthesized via Friedel-Crafts acylation | Starting material for further steps |

| Dioxolane ring formation | Ethylene glycol, acid catalyst (p-TsOH), reflux, azeotropic water removal | Drives cyclization to form acetal ring |

| Halogenation (if needed) | Bromine, thionyl chloride, fluorine gas; solvents like DCM or chloroform | Controlled temperature to avoid side reactions |

| Purification | Recrystallization from suitable solvents; silica gel chromatography | Ensures high purity and yield |

Research Findings and Optimization

- Studies indicate that reaction temperature and catalyst concentration critically affect the yield and selectivity of the dioxolane ring formation.

- Use of azeotropic distillation to remove water during cyclization significantly improves yield by shifting equilibrium.

- In halogenation steps, controlled addition of halogen reagents and low temperatures minimize side reactions and degradation of sensitive groups.

- Industrial scale synthesis often employs continuous flow reactors to enhance reproducibility, safety, and scalability.

Comparative Data Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Direct cyclization with ethylene glycol | Acid-catalyzed reaction forming dioxolane ring | High selectivity, straightforward | Requires careful water removal |

| Halogenation post-cyclization | Introduction of halogens after ring formation | Allows selective substitution | Risk of ring degradation if harsh conditions used |

| Multi-step synthesis with protected intermediates | Stepwise functionalization with protecting groups | High purity and yield achievable | More time-consuming and costly |

| Continuous flow synthesis | Automated, scalable process | Improved safety and consistency | Requires specialized equipment |

化学反应分析

Types of Reactions: 4’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone can undergo various chemical reactions, including:

Oxidation: The dioxolane ring can be oxidized to form corresponding lactones under strong oxidizing conditions.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminium hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Lactones.

Reduction: Alcohols.

Substitution: Various substituted benzophenones.

科学研究应用

4’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the development of bioactive compounds due to its structural versatility.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of advanced materials with specific properties.

作用机制

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and metabolic stability .

相似化合物的比较

Structural Analogues and Substituent Effects

The following structurally related compounds are compared based on substituent variations, physicochemical properties, and synthesis

4'-(1,3-Dioxolan-2-YL)-2-Methylbenzophenone (CAS: 898759-80-3)

- Molecular Formula : C₁₇H₁₆O₃

- Molecular Weight : 268.31 g/mol

- Key Properties :

- Comparison: The methyl group at the 2-position (vs. Higher molecular weight but lower polarity compared to the fluoro analogue.

2-Chloro-3'-(1,3-Dioxolan-2-YL)-4-Fluorobenzophenone (CAS: 898759-40-5)

- Molecular Formula : C₁₆H₁₂ClFO₃

- Molecular Weight : 306.71 g/mol

- Key Properties :

- Comparison :

- The chlorine substituent at the 2-position and fluorine at the 4-position create a dihalogenated system, enhancing electrophilicity and metabolic stability.

- Higher molecular weight and lipophilicity compared to the target compound.

4-Bromo-3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone (CAS: 898759-37-0)

- Molecular Weight : 351.18 g/mol

- Purity : 97% .

- Bromine’s polarizability may enhance halogen bonding interactions compared to fluorine.

Physicochemical Properties and Reactivity

- Electron Effects : Fluorine’s electronegativity increases the ketone’s electrophilicity, favoring nucleophilic attacks compared to the methyl analogue.

生物活性

4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzophenone backbone with a 1,3-dioxolane ring and a fluorine atom at the 2-position. Its molecular formula is with a molecular weight of approximately 272.27 g/mol. The presence of the dioxolane moiety enhances its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Acetalization : The reaction of benzophenone derivatives with diols under acidic conditions.

- Reflux Conditions : This facilitates the removal of water, driving the reaction towards completion.

- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity products.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors, altering cellular signaling processes.

- Antimicrobial Activity : Preliminary studies indicate significant antibacterial and antifungal properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A comparative study on similar compounds revealed that derivatives containing the dioxolane ring often showed enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Excellent | 625 - 1250 |

| Escherichia coli | No activity | - |

| Pseudomonas aeruginosa | Moderate | 625 |

| Candida albicans | Significant | 500 |

These findings suggest that structural modifications, such as the introduction of the dioxolane ring, can significantly influence biological activity.

Anticancer Potential

In addition to antimicrobial effects, there is emerging evidence suggesting that compounds similar to this compound may possess anticancer properties. Research has indicated potential cytotoxic effects against various cancer cell lines, though further studies are necessary to elucidate these effects fully.

Case Studies

-

Antibacterial Screening :

A study synthesized several 1,3-dioxolane derivatives and tested their antibacterial activity against common pathogens. The results showed that most compounds exhibited excellent antibacterial effects against S. aureus and C. albicans, with some derivatives achieving MIC values as low as 625 µg/mL . -

Antifungal Activity :

In another study focused on antifungal properties, derivatives were tested against Candida albicans. Findings indicated that nearly all tested compounds demonstrated significant antifungal activity except for one derivative .

常见问题

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Halogen substitution | AlCl₃, 80°C, anhydrous DCM | ~60-70 | Side reactions (over-acylation) |

| Protecting group strategy | Ethylene glycol, H2SO4 | ~50-60 | Deprotection efficiency |

| Catalytic carbonylation | Pd(OAc)₂, CO (1 atm), 100°C | ~70-80 | Catalyst cost, CO handling |

(Basic) How can researchers characterize the electronic environment of this compound using spectroscopic methods?

Methodological Answer:

- EPR Spectroscopy : The compound’s radical anion (generated via sodium reduction in THF) exhibits hyperfine splitting patterns. For 2-fluorobenzophenone derivatives, coupling constants (e.g., 4 equivalent nuclei with ) reveal symmetry and electron distribution .

- NMR Analysis : NMR detects deshielding effects from the dioxolane ring (δ ~ -110 ppm for ortho-fluorine), while NMR identifies dioxolane protons as a singlet (δ 4.0-4.5 ppm) .

Q. Table 2: Key Spectral Parameters

| Technique | Parameter | Observation | Interpretation |

|---|---|---|---|

| EPR | Hyperfine splitting (4 lines) | Coupling to four equivalent nuclei | Low symmetry of fluorobenzophenone |

| NMR | δ -110 ppm | Ortho-fluorine environment | Electron-withdrawing effects |

(Advanced) How do researchers resolve contradictions in spectral data when analyzing fluorinated benzophenone derivatives?

Methodological Answer:

Contradictions often arise from:

- Non-equivalent coupling constants : In EPR, slight variations in -values (e.g., 0.3 G differences) can lead to overlapping quintuplets. Use computational simulations (e.g., EasySpin) to model hyperfine interactions and validate experimental data .

- Dynamic effects in NMR : Rotational barriers in dioxolane rings may cause splitting anomalies. Variable-temperature NMR (VT-NMR) at -40°C to 80°C can freeze conformational changes .

Q. Example Workflow :

Acquire EPR spectrum under inert conditions.

Compare experimental splitting patterns with density functional theory (DFT)-predicted coupling constants.

Adjust pH (if applicable) to stabilize specific tautomers or intermediates .

(Advanced) What strategies are employed to optimize regioselectivity in the synthesis of fluorobenzophenone derivatives?

Methodological Answer:

- pH Control : For electrophilic substitution, maintain pH 4–6 to stabilize reactive intermediates (e.g., acetaldoxime in 4’-substituted acetophenones) .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of aryl substrates .

- Directed ortho-metalation : Employ tert-butyllithium to direct fluorine substitution to the ortho position, followed by quenching with CO₂ .

Case Study :

In the synthesis of 4’-(2,4-difluorophenoxy)acetophenone, pH 4.0 optimized the reaction of 2,4-difluoroaniline with acetaldoxime, achieving >90% regioselectivity for the para-fluoro product .

(Basic) What are the potential biochemical applications of this compound?

Methodological Answer:

- Fluorescent Probes : The fluorobenzophenone core can act as a photoaffinity label in protein interaction studies (e.g., DNA/RNA binding assays) .

- Pharmacological Precursors : Serve as intermediates for benzodiazepine derivatives by functionalizing the dioxolane ring (e.g., introducing triazole groups via click chemistry) .

(Advanced) How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., dioxolane oxygen as a nucleophilic center) .

- Molecular Dynamics (MD) : Simulate solvation effects in THF or DMSO to assess aggregation tendencies during synthesis .

Validation Step :

Compare computed NMR chemical shifts (GIAO method) with experimental data to refine reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。